molecular formula C15H19NO4 B2673443 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid CAS No. 893732-30-4

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

Katalognummer: B2673443
CAS-Nummer: 893732-30-4
Molekulargewicht: 277.32
InChI-Schlüssel: LRCBHFOYDOGHQV-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid is an organic compound characterized by the presence of a methoxy group, a morpholinylmethyl group, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst.

    Aldol Condensation: The intermediate undergoes an aldol condensation reaction with acrylic acid under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophiles.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid as an anticancer agent. Its structural components suggest it may interact with various biological pathways involved in cancer progression.

Case Studies and Research Findings

  • Hybrid Drug Development : Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, hybrid drugs that incorporate morpholine structures have shown enhanced efficacy against various cancer cell lines, including MCF-7 and HCT-116 .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines. For example, a related compound was reported to have an IC50 value of 0.56 µM against HT-29 cells, indicating potent anticancer activity .
  • Synergistic Effects : Some studies suggest that when combined with other therapeutic agents, this compound could enhance the overall therapeutic effect, potentially leading to lower required dosages of existing drugs .

Other Therapeutic Applications

Beyond oncology, this compound may have applications in other areas:

  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, suggesting potential uses in treating conditions like arthritis or other inflammatory diseases.

Data Table: Summary of Anticancer Activity

CompoundTarget Cell LineIC50 Value (µM)Mechanism
Compound AMCF-70.50EGFR Inhibition
Compound BHT-290.56PI3K Inhibition
Compound CHCT-1161.02Dual Pathway Inhibition

Wirkmechanismus

The mechanism of action of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the morpholinylmethyl group can enhance binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

    (2E)-3-[4-methoxyphenyl]acrylic acid: Lacks the morpholinylmethyl group, resulting in different chemical and biological properties.

    (2E)-3-[4-morpholin-4-ylmethylphenyl]acrylic acid:

Uniqueness: (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid is unique due to the presence of both the methoxy and morpholinylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Biologische Aktivität

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid, a compound with the molecular formula C₁₅H₁₉NO₄ and CAS number 893732-30-4, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure, which includes a morpholine ring and a methoxy group attached to a phenyl acrylic acid backbone. The presence of these functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
CAS Number893732-30-4
Hazard ClassificationIrritant

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has been studied for its potential in cancer therapy. It was found to enhance the efficacy of doxorubicin in mouse leukemia P388 models, allowing for a significantly reduced dosage while maintaining antitumor effects .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes involved in tumor progression or microbial resistance. Further molecular docking studies are needed to clarify these interactions.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to retain the antitumor efficacy of doxorubicin against mouse leukemia P388 at significantly lower doses. This suggests a synergistic effect that could be exploited in chemotherapy regimens .

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into potential applications:

  • Inhibition of Xanthine Oxidase : Compounds structurally related to this compound have shown promise as xanthine oxidase inhibitors, which could have implications for gout treatment and oxidative stress-related diseases .
  • Cellular Antioxidation Disruption : The compound's redox-active nature may allow it to disrupt cellular antioxidation systems in pathogenic fungi, presenting a novel approach for antifungal therapies .

Eigenschaften

IUPAC Name

(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBHFOYDOGHQV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.